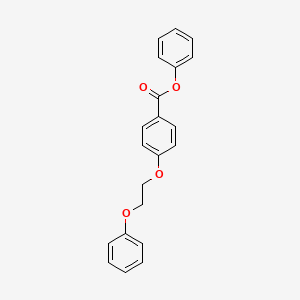

Phenyl 4-(2-phenoxyethoxy)benzoate

Description

The esterification step to form the final phenyl ester can be achieved through several established methods. Standard procedures for reacting a benzoic acid with a phenol (B47542) include the use of coupling reagents or conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with the phenol. scribd.comlibretexts.org The Schotten-Baumann reaction, which typically involves reacting a phenol with a benzoyl chloride in the presence of an aqueous base, is a classic method for creating phenyl benzoate (B1203000) structures. researchgate.netijrpr.comyoutube.com Alternatively, the Mitsunobu reaction offers a milder method for the direct esterification of benzoic acids with phenols. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C21H18O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

phenyl 4-(2-phenoxyethoxy)benzoate |

InChI |

InChI=1S/C21H18O4/c22-21(25-20-9-5-2-6-10-20)17-11-13-19(14-12-17)24-16-15-23-18-7-3-1-4-8-18/h1-14H,15-16H2 |

InChI Key |

RLDHGZNEPQIWEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 4 2 Phenoxyethoxy Benzoate and Analogues

Strategies for Constructing the Ester Linkage

The final and pivotal step in the synthesis of phenyl 4-(2-phenoxyethoxy)benzoate is the formation of the ester bond between the carboxylic acid and the phenol (B47542) moieties.

Esterification of 4-(2-phenoxyethoxy)benzoic Acid with Phenol

The direct esterification of 4-(2-phenoxyethoxy)benzoic acid with phenol is a primary method for synthesizing the target compound. This reaction typically requires a catalyst to proceed at a reasonable rate. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction involves heating the carboxylic acid and phenol with the catalyst, often with the removal of water to drive the equilibrium towards the product side.

Another effective method is the Schotten-Baumann reaction, where the acid is first converted to its more reactive acid chloride. researchgate.netijrpr.comscribd.com In this case, 4-(2-phenoxyethoxy)benzoic acid would be treated with a chlorinating agent like thionyl chloride or oxalyl chloride to form 4-(2-phenoxyethoxy)benzoyl chloride. orgsyn.org This acid chloride is then reacted with phenol in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to yield this compound. researchgate.netijrpr.comscribd.comyoutube.com The use of the more reactive acid chloride allows the reaction to proceed under milder conditions. libretexts.org

Alternative Esterification Protocols

Several other esterification protocols can be employed for the synthesis of phenyl benzoates. The Mitsunobu reaction offers a powerful alternative, particularly when mild conditions are required. researchgate.net This reaction utilizes a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylic acid. researchgate.net While effective, this method can generate stoichiometric amounts of phosphine oxide and hydrazide byproducts, which may complicate purification. researchgate.net

Transesterification is another viable route, where an existing ester is reacted with a different alcohol in the presence of an acid or base catalyst to exchange the alcohol moiety. libretexts.org For instance, methyl 4-(2-phenoxyethoxy)benzoate could be heated with phenol in the presence of an acid catalyst to produce this compound and methanol (B129727). libretexts.org Driving this equilibrium reaction often requires using a large excess of the desired alcohol or removing the lower-boiling alcohol byproduct. libretexts.org

Catalytic methods using solid-supported reagents, such as SiO₂-SO₃H, have also been developed for the esterification of carboxylic acids with phenols, offering advantages in terms of catalyst recyclability and environmental friendliness. researchgate.net

Synthesis of the 4-(2-phenoxyethoxy)benzoic Acid Moiety

Etherification Reactions Involving Phenoxyethanol (B1677644) Precursors

A common strategy to construct the ether linkage is the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide. For the synthesis of the 4-(2-phenoxyethoxy)benzoic acid backbone, this could involve reacting sodium phenoxide with a suitable haloethoxybenzoate ester, or reacting a sodium 4-hydroxybenzoate (B8730719) with 2-phenoxyethyl halide.

A specific example involves the reaction of phenol with sodium hydroxide to form sodium phenoxide, which is then reacted with p-chlorobenzoic acid in a high-boiling solvent like tetralin at elevated temperatures. chemicalbook.com

Carboxylic Acid Functionalization

Once the ether linkage is established, the carboxylic acid functionality needs to be present or introduced. If the starting material already contains a carboxyl group or an ester that can be hydrolyzed, the synthesis is more direct. For instance, if a methyl or ethyl ester of 4-(2-phenoxyethoxy)benzoic acid is synthesized, it can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions. libretexts.orgbartleby.com

Alternatively, if the precursor contains a different functional group at the para position, it can be converted to a carboxylic acid. For example, a methyl group can be oxidized to a carboxylic acid. The oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene using air or oxygen under pressure in the presence of a transition metal and bromide catalyst system can yield 4-(4-phenoxyphenoxy)benzoic acid. google.com A similar oxidation of 4-phenoxyacetophenone using an oxidant like sodium hypochlorite (B82951) can also produce 4-phenoxybenzoic acid. chemicalbook.compatsnap.com

Derivatization Strategies for Related Phenyl Benzoate (B1203000) Compounds

The synthetic methodologies described above can be adapted to produce a wide range of phenyl benzoate analogues. Derivatization strategies can be applied to both the phenolic and the benzoic acid components to explore structure-activity relationships or to modify the physical properties of the final compound.

For instance, substituted phenols can be used in the esterification step to introduce various functional groups onto the phenyl ring of the ester. Similarly, a diverse array of substituted benzoic acids can be employed to modify the other part of the molecule. researchgate.net

Synthesis of Alkyl 4-(2-phenoxyethoxy)benzoate Analogues

The general synthetic route to alkyl 4-(2-phenoxyethoxy)benzoates typically proceeds in two key stages. The first stage is the formation of the ether linkage to create the 4-(2-phenoxyethoxy)benzoic acid backbone. This is commonly achieved through the Williamson ether synthesis. byjus.comwikipedia.org The second stage involves the esterification of the resulting carboxylic acid with a suitable alcohol to yield the final alkyl benzoate analogue.

The initial step involves the reaction of a salt of 4-hydroxybenzoic acid with a 2-phenoxyethyl halide. For instance, methyl 4-hydroxybenzoate can be reacted with 2-phenoxyethyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). The resulting ester is then hydrolyzed to yield 4-(2-phenoxyethoxy)benzoic acid.

Alternatively, the synthesis can commence with the Williamson etherification of 4-hydroxybenzoic acid itself with a 2-phenoxyethyl halide. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. khanacademy.orgyoutube.com

Once 4-(2-phenoxyethoxy)benzoic acid is obtained, it can be converted to its corresponding alkyl esters through various esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netgoogle.com For example, to synthesize Ethyl 4-(2-phenoxyethoxy)benzoate, 4-(2-phenoxyethoxy)benzoic acid would be refluxed with ethanol (B145695) and a catalytic amount of sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction is often removed.

Another method for esterification is to first convert the carboxylic acid to a more reactive acyl chloride by treating it with a chlorinating agent like thionyl chloride (SOCl₂). The resulting 4-(2-phenoxyethoxy)benzoyl chloride can then be reacted with the desired alcohol to form the ester with high yield. This method is particularly useful for alcohols that are sensitive to strong acidic conditions.

The synthesis of various alkyl 4-(2-phenoxyethoxy)benzoate analogues can be achieved by using different alcohols in the esterification step. For example, using methanol, propanol, or butanol would yield the corresponding methyl, propyl, or butyl esters. numberanalytics.com The general reaction scheme is presented below:

Step 1: Williamson Ether Synthesis

HO-C₆H₄-COOH + Br-CH₂CH₂-O-C₆H₅ + K₂CO₃ → KOOC-C₆H₄-O-CH₂CH₂-O-C₆H₅ + H₂O + CO₂

KOOC-C₆H₄-O-CH₂CH₂-O-C₆H₅ + H⁺ → HOOC-C₆H₄-O-CH₂CH₂-O-C₆H₅

Step 2: Fischer Esterification

HOOC-C₆H₄-O-CH₂CH₂-O-C₆H₅ + R-OH + H₂SO₄ (cat.) ⇌ R-OOC-C₆H₄-O-CH₂CH₂-O-C₆H₅ + H₂O

A variety of alkyl 4-aminobenzoates have been synthesized through the esterification of 4-aminobenzoic acid with different alcohols in the presence of concentrated sulfuric acid, with yields ranging from 80-92%. numberanalytics.com While the amino group adds a different functionality, the esterification principle is directly applicable to 4-(2-phenoxyethoxy)benzoic acid.

Table 1: Synthesis of Alkyl 4-aminobenzoates via Esterification

| Alkyl Group (R) | Alcohol Used | Yield (%) |

|---|---|---|

| Methyl | Methanol | 85 |

| Ethyl | Ethanol | 92 |

| n-Propyl | n-Propanol | 88 |

| n-Butyl | n-Butanol | 80 |

Data adapted from a study on the synthesis of alkyl 4-(2-cyanoacetamido)benzoates, which involved the initial preparation of alkyl 4-aminobenzoates. numberanalytics.com

Introduction of Substituents on Phenyl Rings

Substituents can be introduced onto the phenyl rings of this compound by utilizing appropriately substituted starting materials. This approach allows for the synthesis of a wide array of analogues with modified electronic and steric properties.

For instance, to introduce a substituent on the phenoxy ring, a substituted phenol can be used in the initial Williamson ether synthesis. For example, reacting 4-hydroxybenzoic acid with 1-(2-bromoethoxy)-4-nitrobenzene (B22200) would result in a final product with a nitro group on the terminal phenyl ring. Similarly, using substituted 4-hydroxybenzoic acids allows for the introduction of functional groups on the benzoate phenyl ring.

The synthesis of various substituted benzoate esters has been reported, demonstrating the feasibility of incorporating a range of functional groups. acs.org For example, 2-(phenylcarbamoyl)phenyl 4-substituted benzoates were synthesized by esterifying salicylanilides with various 4-substituted benzoic acids, including those with nitro and bromo substituents. acs.org This highlights that substituted benzoic acids are viable substrates for esterification.

Furthermore, the synthesis of 4-phenoxy-phenyl isoxazoles has been demonstrated starting from 4-fluorobenzaldehyde (B137897) and substituted phenols, indicating that nucleophilic aromatic substitution can be employed to create the ether linkage with substituted rings. nih.gov The synthesis of benzothiazole (B30560) derivatives bearing an ether linkage also showcases the use of substituted precursors to build complex molecular architectures. researchgate.net

The choice of synthetic strategy depends on the desired substitution pattern and the compatibility of the functional groups with the reaction conditions of the Williamson ether synthesis and esterification.

Reaction Mechanisms and Kinetic Considerations in Synthesis

The synthesis of this compound is governed by the mechanisms and kinetics of its two primary constituent reactions: the Williamson ether synthesis and esterification.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comwikipedia.org In this reaction, the phenoxide ion, generated by the deprotonation of a phenol with a base, acts as the nucleophile. This nucleophile attacks the electrophilic carbon atom of the 2-phenoxyethyl halide, displacing the halide leaving group in a single, concerted step. khanacademy.orgyoutube.com The reaction rate is dependent on the concentrations of both the phenoxide and the alkyl halide. For a successful SN2 reaction, a good leaving group on the alkyl halide (e.g., I > Br > Cl) is crucial. francis-press.com The use of primary alkyl halides, such as 2-phenoxyethyl bromide, is preferred as secondary and tertiary halides are more prone to undergo elimination reactions (E2) in the presence of a strong base like an alkoxide. libretexts.orgmiracosta.edu

The kinetics of the Williamson ether synthesis are influenced by several factors, including the choice of solvent. Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion and accelerating the reaction rate. numberanalytics.com

The esterification of 4-(2-phenoxyethoxy)benzoic acid with a phenol or alcohol, particularly under acidic conditions (Fischer esterification), is a reversible reaction. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol or phenol then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the ester.

The kinetics of the esterification of benzoic acids have been studied extensively. The reaction rate is influenced by the structure of both the carboxylic acid and the alcohol, as well as the temperature and the catalyst concentration. acs.orgdnu.dp.ua For substituted benzoic acids, electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate, while electron-donating groups can have the opposite effect. nih.gov The presence of water can deactivate the acid catalyst, slowing down the reaction. researchgate.net

Table 2: Kinetic Data for the Esterification of Benzoic Acid with 1-Butanol

| Parameter | Value |

|---|---|

| Temperature Range (K) | 365.2–389.4 |

| Activation Energy (Forward Reaction, kJ·mol⁻¹) | 58.40 |

| Activation Energy (Reverse Reaction, kJ·mol⁻¹) | 57.70 |

| Thermal Effect (J·mol⁻¹) | 622 |

Data from a kinetic study of benzoic acid esterification with 1-butyl alcohol catalyzed by p-toluenesulfonic acid. dnu.dp.ua

Optimization of Synthetic Pathways and Yield Enhancement

Optimizing the synthetic pathways for this compound and its analogues is crucial for maximizing product yield and purity while minimizing reaction times and by-product formation.

For the Williamson ether synthesis step, several strategies can be employed for optimization. The choice of base and solvent is critical; strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or DMSO generally give higher yields compared to weaker bases in protic solvents. numberanalytics.com The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved. wikipedia.org Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce reaction times, often from hours to minutes, and improve yields. sacredheart.edu Temperature is another key parameter; while higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com

Table 3: Effect of Base and Solvent on Williamson Ether Synthesis Yield

| Base | Solvent | Yield (%) |

|---|---|---|

| NaH | DMF | 85 |

| KOtBu | DMSO | 90 |

| NaOH | H₂O | 40 |

Illustrative data based on general principles of Williamson ether synthesis optimization. numberanalytics.com

Microwave irradiation has also been successfully applied to the esterification of substituted benzoic acids, offering a method for rapid and efficient synthesis. researchgate.net Optimization of microwave parameters such as temperature and irradiation time can lead to significant improvements in yield. For instance, in the esterification of 4-fluoro-3-nitro benzoic acid, performing the reaction at 130°C with staggered addition of the catalyst resulted in a high yield within a short reaction time. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of Phenyl 4-(2-phenoxyethoxy)benzoate, offering a detailed map of the proton and carbon environments and their interconnections.

The ¹H NMR spectrum provides the initial and most detailed fingerprint of the molecule's proton framework. The signals can be predicted based on the analysis of its constituent parts: the 4-(2-phenoxyethoxy)benzoyl core and the esterifying phenyl group.

The protons on the phenyl ring of the benzoate (B1203000) group (Ring C) are expected to resonate at distinct chemical shifts. The protons ortho to the ester oxygen (H-2'/6') would appear downfield due to the deshielding effect of the oxygen, while the meta (H-3'/5') and para (H-4') protons would appear further upfield. rsc.org

The protons on the central benzoate ring (Ring A) are influenced by both the carbonyl group and the ether linkage. The protons ortho to the carbonyl group (H-2/6) are deshielded and would appear as a doublet around 8.1-8.2 ppm. The protons ortho to the ether linkage (H-3/5) are shielded by the electron-donating oxygen and would appear as a doublet at a higher field.

The phenoxyethoxy chain provides two characteristic triplet signals corresponding to the two methylene (B1212753) groups (-O-CH₂-CH₂-O-). pressbooks.pubunibo.it The protons on the terminal phenoxy group (Ring B) would show a pattern typical for a monosubstituted benzene (B151609) ring. unibo.it

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2, H-6 (Ring A) | ~8.15 | d | Protons ortho to C=O group |

| H-3, H-5 (Ring A) | ~7.05 | d | Protons ortho to ether oxygen |

| H-2', H-6' (Ring C) | ~7.21 | m | Protons ortho to ester oxygen |

| H-3', H-5' (Ring C) | ~7.42 | m | Protons meta to ester oxygen |

| H-4' (Ring C) | ~7.28 | m | Proton para to ester oxygen |

| H-2'', H-6'' (Ring B) | ~6.95 | d | Protons ortho to ether oxygen |

| H-3'', H-5'' (Ring B) | ~7.30 | t | Protons meta to ether oxygen |

| H-4'' (Ring B) | ~6.98 | t | Proton para to ether oxygen |

| -O-CH ₂-CH₂-O- (a) | ~4.35 | t | Methylene protons adjacent to Ring A |

Note: Predicted values are based on analogous structures and general principles. Actual spectra may vary.

The ¹³C NMR spectrum complements the ¹H NMR by providing a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.

The carbonyl carbon (C=O) of the ester is the most deshielded, appearing significantly downfield (~165 ppm). rsc.org The carbons of the aromatic rings appear in the typical range of ~114 to ~163 ppm. The carbon attached to the ether oxygen on the central benzoate ring (C-4) would be shifted downfield (~163 ppm), while the carbon attached to the ester oxygen (C-1') would also be downfield (~151 ppm). rsc.org Carbons in the ortho and para positions to the electron-donating ether oxygen will be shielded (shifted upfield) compared to those in unsubstituted phenyl benzoate. pressbooks.pub The methylene carbons of the ethoxy linker are expected in the 60-70 ppm range. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O | ~165.0 | Ester Carbonyl |

| C-4 (Ring A) | ~163.0 | Aromatic C-O (Ether) |

| C-1'' (Ring B) | ~158.5 | Aromatic C-O (Ether) |

| C-1' (Ring C) | ~150.9 | Aromatic C-O (Ester) |

| C-2, C-6 (Ring A) | ~132.0 | Aromatic CH |

| C-2', C-6' (Ring C) | ~121.7 | Aromatic CH |

| C-3', C-5' (Ring C) | ~129.5 | Aromatic CH |

| C-4' (Ring C) | ~125.9 | Aromatic CH |

| C-2'', C-6'' (Ring B) | ~114.8 | Aromatic CH |

| C-3'', C-5'' (Ring B) | ~129.7 | Aromatic CH |

| C-4'' (Ring B) | ~121.5 | Aromatic CH |

| C-3, C-5 (Ring A) | ~114.5 | Aromatic CH |

| C-1 (Ring A) | ~122.5 | Aromatic Quaternary |

| -O-C H₂-CH₂-O- (a) | ~68.0 | Aliphatic Ether Carbon |

Note: Predicted values are based on analogous structures and general principles. Actual spectra may vary.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the adjacent protons on each aromatic ring and, crucially, between the two methylene groups (-O-CH₂(a)-CH₂(b)-O-) of the ethoxy bridge.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign each carbon signal in Table 2 to its corresponding proton signal in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for connecting the molecular fragments. It reveals correlations between protons and carbons over two to three bonds. Key HMBC correlations would include:

From the methylene protons (a) to the C-4 carbon of Ring A, confirming the ether linkage to the benzoate ring.

From the methylene protons (b) to the C-1'' carbon of Ring B, confirming the ether linkage to the terminal phenyl ring.

From the H-2/6 protons of Ring A to the carbonyl carbon (C=O), confirming their position relative to the ester.

From the H-2'/6' protons of Ring C to the carbonyl carbon (C=O), which is a key correlation that establishes the ester bond connectivity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are vital for identifying the key functional groups within the molecule. The spectrum is expected to be dominated by absorptions from the ester and ether groups. Aromatic esters are known to exhibit a pattern of three strong peaks. spectroscopyonline.comspectroscopyonline.com

Ester Group: A very strong and sharp absorption band for the C=O (carbonyl) stretch is the most prominent feature, expected around 1730-1715 cm⁻¹ for an aromatic ester. spectroscopyonline.com Two distinct C-O stretching bands are also characteristic: an asymmetric C-C-O stretch (around 1310-1250 cm⁻¹) and a symmetric O-C-C stretch (around 1130-1100 cm⁻¹). spectroscopyonline.com

Ether Group: The aryl-alkyl ether linkage contributes two strong C-O-C stretching bands, typically an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. pressbooks.pubyoutube.com

Aromatic Rings: Multiple bands corresponding to C=C stretching within the aromatic rings would be visible in the 1600-1450 cm⁻¹ region. C-H stretching from the aromatic rings would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would be just below 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

|---|---|---|---|

| ~3070 | Aromatic C-H | Stretch | Medium-Weak |

| ~2950 | Aliphatic C-H | Stretch | Medium-Weak |

| ~1725 | Aromatic Ester | C=O Stretch | Very Strong |

| ~1600, ~1500, ~1450 | Aromatic C=C | Ring Stretch | Medium-Strong |

| ~1270 | Aromatic Ester | C-C-O Asymmetric Stretch | Strong |

| ~1245 | Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | Strong |

| ~1115 | Aromatic Ester | O-C-C Symmetric Stretch | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides the molecular weight and crucial information about the molecule's stability and substructures through fragmentation analysis.

For this compound (C₂₁H₁₈O₄), the exact molecular weight is 346.1205 g/mol . HRMS would be used to confirm this elemental composition with high precision.

Electron Ionization (EI) MS would induce predictable fragmentation. The molecular ion peak (M⁺) at m/z 346 would be observed. Key fragmentation pathways would likely involve the cleavage of the ester and ether bonds, which are the most labile points in the structure.

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 346 | [M]⁺ | [C₂₁H₁₈O₄]⁺ | Molecular Ion |

| 253 | [M - C₆H₅O]⁺ | [C₁₅H₁₃O₃]⁺ | Loss of phenoxy radical |

| 223 | [C₁₅H₁₁O₂]⁺ | [C₁₅H₁₁O₂]⁺ | Formation of 4-(2-phenoxyethoxy)benzoyl cation |

| 121 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ | 4-hydroxybenzoyl cation from rearrangement |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation, often a prominent peak for benzoates |

| 94 | [C₆H₆O]⁺ | [C₆H₆O]⁺ | Phenol (B47542) radical cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the π → π* transitions of the three aromatic rings. The spectrum of phenyl benzoate typically shows a strong absorption band related to the benzoyl chromophore. cdnsciencepub.comcdnsciencepub.com

In this compound, the presence of the electron-donating phenoxyethoxy group attached to the para-position of the benzoyl chromophore acts as a powerful auxochrome. This is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands compared to unsubstituted phenyl benzoate. cdnsciencepub.com The spectrum would be a composite of the transitions from all three aromatic systems, resulting in a broad and intense absorption profile in the UV region.

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure and geometry of molecules.

DFT calculations are employed to find the lowest energy arrangement of atoms in a molecule, known as the optimized geometry. Studies on the analogous compound, phenyl benzoate (B1203000), have been performed using various levels of theory, such as B3LYP and MP2, with different basis sets (e.g., 6-31G* to 6-311++G**). researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

For phenyl benzoate, theoretical calculations show good agreement with experimental data, particularly when using methods like MP2 and B3LYP with basis sets that include diffuse functions. researchgate.net The key structural parameters involve the ester group and the torsion of the two phenyl rings relative to the ester plane. The introduction of the flexible 2-phenoxyethoxy linker in Phenyl 4-(2-phenoxyethoxy)benzoate would introduce additional rotational degrees of freedom, significantly increasing the complexity of its potential energy surface compared to the simpler phenyl benzoate.

Table 1: Selected Optimized Geometrical Parameters for Phenyl Benzoate (Analogue) Data sourced from theoretical calculations on phenyl benzoate and may differ for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**) |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | O-C (phenyl) | ~1.42 Å |

| Bond Angle | O-C=O | ~123° |

| Bond Angle | C-O-C | ~118° |

| Dihedral Angle | C-C-O-C | Defines phenyl ring torsion |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. bjmu.edu.cn

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. bjmu.edu.cn In aromatic esters like phenyl benzoate, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is often centered on the carbonyl group and the adjacent aromatic system. For this compound, the presence of additional oxygen atoms in the ether linkage would likely influence the charge density and energy levels of these orbitals. DFT calculations can precisely map the distribution and energy of these orbitals.

Table 2: Conceptual Frontier Molecular Orbital Data This table is illustrative. Actual values would require specific DFT calculations on this compound.

| Orbital | Typical Energy Range (eV) | Role in Reactivity |

| HOMO | -5 to -7 eV | Electron Donor (Nucleophilicity) |

| LUMO | -1 to -3 eV | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap | 3 to 5 eV | Indicator of Chemical Stability |

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of a molecule's fundamental vibrational modes. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the observed spectral bands. nih.gov

For the analogue phenyl benzoate, calculated vibrational spectra show excellent agreement with experimental data after applying scaling factors to account for anharmonicity and other theoretical approximations. researchgate.net Key vibrational modes for this compound would include the C=O stretching of the ester group (typically a strong band around 1720-1740 cm⁻¹), C-O stretching of the ester and ether linkages, and various aromatic C-H and C=C stretching and bending modes. researchgate.netresearchgate.net Comparing theoretical and experimental spectra is a powerful method for confirming molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the full conformational landscape of a molecule over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing insight into the molecule's flexibility and preferred shapes in different environments.

For a molecule with multiple rotatable bonds like this compound, MD simulations are essential for understanding its three-dimensional structure and dynamics. Studies on phenyl benzoate have explored the rotational barriers around the C-O and C-C bonds of the ester linkage. researchgate.net The addition of the phenoxyethoxy chain introduces several more flexible dihedral angles, leading to a complex landscape of conformers that can be explored through MD to identify the most stable, low-energy states.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine reaction barriers and elucidate detailed mechanisms.

For this compound, potential reactions could include hydrolysis of the ester bond or cleavage of the ether linkage under certain conditions. While specific mechanistic studies on this molecule are not prominent, research on related compounds provides a template. For instance, studies on the decomposition of benzoate species on catalyst surfaces reveal mechanisms of C-O bond cleavage and subsequent reactions of the phenyl fragments. Such computational investigations can predict the most likely sites of chemical attack and the energy required for a reaction to proceed.

Prediction and Calculation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. Quantum chemical calculations, particularly DFT, are used to predict these properties by calculating the molecular polarizability (α) and hyperpolarizability (β and γ).

This compound possesses aromatic rings and an ester group, which contribute to electron delocalization. The presence of donor (phenoxyethoxy) and acceptor (benzoate) moieties suggests the potential for intramolecular charge transfer, a key feature for second-order NLO activity (related to β). Theoretical calculations can quantify these NLO responses, guiding the design of new materials. While specific NLO data for the title compound is unavailable, the methodology is well-established for similar organic chromophores.

Chemical Transformations and Derivatization Studies

Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Ester

The ester linkage in Phenyl 4-(2-phenoxyethoxy)benzoate is a primary site for chemical modification through hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be cleaved. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Basic hydrolysis, or saponification, proceeds via nucleophilic acyl substitution by a hydroxide (B78521) ion.

Acidic Hydrolysis: Treatment with a strong acid, such as aqueous hydrochloric acid or sulfuric acid, would yield 4-(2-phenoxyethoxy)benzoic acid and phenol (B47542).

Basic Hydrolysis: Reaction with an aqueous base, like sodium hydroxide, followed by acidification, would also produce 4-(2-phenoxyethoxy)benzoic acid and phenol. The initial product would be the sodium salt of the carboxylic acid and sodium phenoxide.

Transesterification: This process involves the exchange of the phenyl group of the ester with another alcohol. The reaction can be catalyzed by either an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would result in the formation of Methyl 4-(2-phenoxyethoxy)benzoate and phenol. The efficiency of transesterification is often influenced by the nature of the alcohol and the catalyst used. Kinetic studies on related phenyl benzoates show that the reaction rates are sensitive to the electronic properties of the substituents on both the leaving phenoxide and the benzoyl group. researchgate.net

Table 1: Predicted Products of Hydrolysis and Transesterification

| Reaction | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺ | 4-(2-phenoxyethoxy)benzoic acid, Phenol |

| Basic Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 4-(2-phenoxyethoxy)benzoic acid, Phenol |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Methyl 4-(2-phenoxyethoxy)benzoate, Phenol |

Functional Group Interconversions on the Phenoxyethoxy Moiety

The phenoxyethoxy side chain offers another avenue for chemical modification, primarily through the cleavage of the ether linkages. Ethers are generally stable but can be cleaved under harsh conditions with strong acids like HBr or HI. openstax.orgmasterorganicchemistry.com

The cleavage of the ether bonds in the phenoxyethoxy group would likely proceed via an Sₙ2 mechanism, as both carbons are part of a primary ethyl group. The reaction with a strong acid like HI would lead to the cleavage of one or both ether bonds.

Cleavage of the aryl-ether bond: This is generally more difficult than cleavage of the alkyl-ether bond.

Cleavage of the alkyl-ether bond: Reaction with excess HI would likely cleave the ether bond between the ethoxy group and the benzoate-substituted phenyl ring to yield 4-hydroxybenzoic acid derivatives and 1-iodo-2-phenoxyethane. Further reaction could cleave the remaining ether bond to give phenol and 1,2-diiodoethane.

The specific products would depend on the reaction conditions, including the strength of the acid and the temperature.

Aromatic Substitution Reactions on the Phenyl Rings

Both phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

On the Phenyl Ring of the Benzoate Group: The ester group (-O-C=O) attached to this ring is an ortho, para-director and is activating due to the lone pairs on the oxygen atom. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) is expected to occur at the positions ortho and para to the ester oxygen. reddit.com Steric hindrance might favor substitution at the para position.

On the Phenyl Ring of the Phenoxy Group: The phenoxy group is also an ortho, para-director and activating. Thus, electrophiles will preferentially add to the ortho and para positions of this terminal phenyl ring.

On the Phenyl Ring of the 4-(2-phenoxyethoxy)benzoyl Group: The entire 4-(2-phenoxyethoxy)benzoyl group is a deactivating meta-director due to the electron-withdrawing nature of the carbonyl group. Therefore, electrophilic substitution on the phenyl ring of the phenol-derived portion of the ester will be directed to the meta position relative to the ester linkage. However, this ring is less reactive towards EAS compared to the other two rings.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Phenyl Ring | Substituent | Directing Effect | Predicted Position of Substitution |

|---|---|---|---|

| Phenyl of benzoate | -O-C=O-Ar | Ortho, Para-directing (activating) | Ortho, Para |

| Phenyl of phenoxy | -O-CH₂CH₂-O-Ar | Ortho, Para-directing (activating) | Ortho, Para |

| Phenyl of phenol ester | -C(=O)O-Ar | Meta-directing (deactivating) | Meta |

Development of this compound Analogues for Structure-Property Relationship Studies

The synthesis of analogues of this compound is crucial for understanding how structural modifications influence its physical, chemical, and potentially biological properties. A known analogue, (4-Acetylphenyl) 2-(2-phenoxyethoxy)benzoate, has been documented in the PubChem database, indicating that modifications to the core structure are feasible. nih.gov

Structure-property relationship studies could involve synthesizing a library of analogues by systematically altering different parts of the molecule:

Varying the linker length: The ethylene (B1197577) glycol linker could be extended or shortened to investigate the impact of flexibility and distance between the two aromatic systems.

Introducing substituents on the phenyl rings: Adding various functional groups (e.g., alkyl, alkoxy, halogen, nitro) to the phenyl rings would modulate the electronic properties, polarity, and steric profile of the molecule.

Modifying the ester and ether linkages: Replacing the ester with an amide or the ether with a thioether could lead to significant changes in chemical stability and biological activity.

The synthesis of such analogues would likely follow standard esterification procedures, such as the Schotten-Baumann reaction between a substituted phenol and a substituted benzoyl chloride. youtube.comyoutube.com

Catalytic Reactivity and Potential as a Catalyst or Auxiliary

While specific catalytic applications for this compound have not been reported, related benzoate structures have shown promise as catalysts or auxiliaries in chemical reactions. For instance, certain benzoate derivatives can function as photosensitization catalysts. nih.gov These molecules can absorb light and transfer the energy to a substrate, thereby promoting a chemical reaction.

Given the presence of multiple aromatic rings and ether linkages, this compound could potentially act as a ligand for metal catalysts. The oxygen atoms of the ester and ether groups could coordinate with metal ions, and the aromatic rings could participate in π-stacking interactions. Further research would be needed to explore these potential catalytic applications.

Advanced Materials Applications and Research

Liquid Crystalline Systems and Mesophase Behavior

Phenyl benzoate (B1203000) derivatives are a well-studied class of calamitic (rod-shaped) molecules that form the basis for many thermotropic liquid crystals. tubitak.gov.tr The specific structure of Phenyl 4-(2-phenoxyethoxy)benzoate, featuring a flexible phenoxyethoxy tail attached to the rigid phenyl benzoate core, is instrumental in dictating the material's liquid crystalline properties.

The design of liquid crystal (LC) molecules is a strategic process of balancing molecular rigidity and flexibility to induce self-assembly into ordered, fluid phases (mesophases). The incorporation of motifs like this compound follows key principles:

Rigid Core: The central phenyl benzoate unit provides the necessary structural anisotropy, a prerequisite for liquid crystallinity. This rigid, planar structure promotes the parallel alignment of molecules needed to form mesophases.

Flexible Terminal Chains: The 4-(2-phenoxyethoxy) group acts as a flexible terminal chain. Such chains are crucial for lowering the melting point of the compound, which allows the liquid crystal phases to exist at useful temperatures. The length, polarity, and flexibility of these chains significantly influence the type of mesophase formed (e.g., nematic, smectic) and the temperature range over which it is stable. tubitak.gov.trnih.gov The ether linkages within the phenoxyethoxy group add a degree of polarity and conformational flexibility that can fine-tune intermolecular interactions and, consequently, the mesophase behavior.

The stability and type of mesophase in liquid crystals containing phenyl benzoate motifs are highly dependent on the nature of their terminal and lateral substituents. Research on homologous series, where the length of a terminal alkoxy chain is systematically varied, provides insight into these relationships.

Typically, compounds with shorter flexible chains tend to exhibit a nematic (N) phase, where the molecules have long-range orientational order but no positional order. As the chain length increases, more ordered smectic (Sm) phases, which feature layered arrangements of molecules, may appear. researchgate.net For instance, in one series of 4-propyloxy phenyl-4'-n-alkoxy benzoates, smectic character began to appear in derivatives with eight or more carbon atoms in the alkoxy chain.

The thermal stability of these phases is determined using techniques like Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC), which measure the transition temperatures between crystalline (Cr), smectic (Sm), nematic (N), and isotropic liquid (Iso) phases. tubitak.gov.trnih.gov The presence of electron-withdrawing or electron-donating groups can also significantly alter mesophase stability. researchgate.netresearchgate.net

Below is a data table illustrating the phase transitions for a homologous series of (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate, which demonstrates how alkoxy chain length influences mesophase behavior.

| Compound (Chain Length) | Transition | Temperature (°C) |

| I6 (n=6) | Cr → N | 148.2 |

| N → Iso | 185.3 | |

| I8 (n=8) | Cr → N | 136.5 |

| N → Iso | 179.8 | |

| I10 (n=10) | Cr → SmA | 121.7 |

| SmA → N | 129.4 | |

| N → Iso | 171.2 | |

| I12 (n=12) | Cr → SmA | 119.3 |

| SmA → N | 138.6 | |

| N → Iso | 166.5 | |

| Data derived from studies on analogous phenyl benzoate systems. The data shows the appearance of a Smectic A (SmA) phase as the alkyl chain length increases. researchgate.net |

Polymer Science and Engineering

In polymer science, phenyl benzoate derivatives are utilized in several capacities, ranging from building blocks for new polymers to performance-enhancing additives in existing formulations.

For this compound to function as a monomer, it must be chemically modified to include one or more polymerizable functional groups. In its base form, the compound is not reactive under typical polymerization conditions.

However, the phenyl benzoate scaffold is readily incorporated into monomers designed for specific applications. For example, by adding reactive groups such as acrylates, vinyls, or epoxides, the molecule can be transformed into a monomer. Phenyl acrylate, a structurally related compound, is a versatile monomer used in polymerization-induced self-assembly (PISA) to create diblock copolymer nano-objects. rsc.org Similarly, liquid crystalline monomers based on phenyl benzoate have been synthesized with terminal double bonds or epoxy groups, allowing them to be polymerized into main-chain liquid crystalline polymers or cross-linked networks that retain their anisotropic order. researchgate.net

As a chemical modifier, this compound can be blended into a polymer matrix to alter its physical properties without chemically bonding to the polymer chains. Its aromatic nature can enhance compatibility with other aromatic polymers or additives. When incorporated into a polymer blend, it can modify the material's properties by disrupting polymer chain packing, which can lower the glass transition temperature (Tg), increase free volume, and change the mechanical and thermal characteristics of the final product. polymeradd.co.th This function is closely related to its role as a plasticizer.

Benzoate esters are widely used as primary or secondary plasticizers, particularly in polyvinyl chloride (PVC) formulations. gblchemicalltd.com They are added to rigid polymers to increase flexibility, improve workability, and enhance durability. polymeradd.co.thgblchemicalltd.com this compound, with its ester functionality and flexible ether tail, fits the profile of an effective plasticizer.

Benzoate plasticizers are considered environmentally friendly and safer alternatives to some traditional phthalate (B1215562) plasticizers, which have faced scrutiny over health concerns. 2017erp.com Their advantages in polymeric formulations are well-documented and include low volatility, good performance at high and low temperatures, and resistance to migration out of the plastic material. gblchemicalltd.com This stability makes them suitable for durable goods such as vinyl flooring, cables, and automotive parts. polymeradd.co.thgblchemicalltd.com

The table below summarizes the key benefits of using benzoate esters as plasticizers in polymer blends.

| Feature | Benefit |

| Improved Flexibility | Reduces brittleness and makes the final product more pliable. polymeradd.co.th |

| Enhanced Durability | Increases the product's resistance to wear and tear. polymeradd.co.thgblchemicalltd.com |

| Low Volatility | The plasticizer is less likely to evaporate from the polymer over time. gblchemicalltd.com |

| Good Compatibility | Can be easily blended with polymers like PVC to create a homogenous material. 2017erp.com |

| Safety Profile | Often approved for applications with food contact and used as a replacement for restricted phthalates. 2017erp.com |

| UV Resistance | Provides good stability against weathering and ultraviolet radiation, suitable for outdoor use. gblchemicalltd.com |

Dye Chemistry and Dye Carrier Systems

The application of certain chemicals as dye carriers is a well-established practice in the textile industry, particularly for dyeing synthetic fibers like polyester (B1180765). These carriers facilitate the diffusion of dye molecules into the fiber structure, enabling dyeing at lower temperatures and atmospheric pressure. This section explores the potential and investigated roles of benzoate derivatives, including the conceptual application of this compound, in dye chemistry.

Investigation of this compound Derivatives as Dye Carriers

While specific research investigating "this compound" as a dye carrier is not extensively documented in publicly available literature, the broader class of benzoate esters has been a subject of study for this purpose. For instance, research has been conducted on the use of ethyl benzoate as an environmentally friendly dyeing carrier for polyester fibers. researchgate.net Such studies have shown that benzoate carriers can effectively promote the dyeing of polyester fabrics with disperse dyes at lower temperatures, offering a viable alternative to high-temperature, high-pressure dyeing methods. researchgate.net

Glycol ether benzoates, glycol benzoates, and methyl benzoate have also been identified as effective dye carriers for meta-aramid articles, especially when used in conjunction with an anionic surfactant. google.com These findings suggest that the benzoate functional group plays a crucial role in facilitating the dyeing process. Given its structure, which includes a benzoate moiety, this compound could theoretically exhibit similar dye-carrying properties. The presence of the phenoxyethoxy group might also influence its solubility and interaction with both the dye and the fiber, potentially offering unique advantages. However, without direct experimental evidence, its efficacy and specific mechanisms as a dye carrier remain speculative.

Commonly used environmentally friendly carriers include benzyl (B1604629) benzoate, which is noted for being nontoxic and having a low odor. google.com The development of such carriers is a significant trend in the textile industry, aiming to reduce the environmental impact of dyeing processes. google.com

Table 1: Comparison of Dyeing Methods for Polyester Fabric

| Dyeing Method | Key Features | Reference |

| High-Temperature/High-Pressure | Requires specialized equipment; high energy consumption. | researchgate.net |

| Carrier Dyeing (e.g., Ethyl Benzoate) | Enables dyeing at lower temperatures and atmospheric pressure; can be more environmentally friendly. | researchgate.net |

| Carrier Dyeing (e.g., Methyl Salicylate) | Traditional carrier, but can have a strong odor and some toxicity. | researchgate.net |

Mechanisms of Dye-Carrier Interaction

The mechanism by which dye carriers function involves the plasticization of the fiber, which means they increase the segmental mobility of the polymer chains in the amorphous regions of the fiber. This increased mobility creates temporary voids or channels within the fiber structure, allowing the dye molecules to diffuse more readily from the dye bath into the fiber.

For benzoate carriers like ethyl benzoate, the proposed mechanism involves the carrier molecules penetrating the fiber structure and reducing the intermolecular forces between the polymer chains. researchgate.net This does not cause degradation of the fiber's macromolecules but rather temporarily increases the intermolecular spaces. researchgate.net

Furthermore, dye carriers can also interact with the dye molecules themselves. They can act as a solvent for the disperse dye, increasing its solubility in the dye bath and facilitating its transport to the fiber surface. researchgate.net Research on ethyl benzoate has shown that it has a solubilizing and accelerating effect on disperse dyes, which improves the dye's migration and ultimately the rate and equilibrium of dyeing. researchgate.net The carrier has an affinity for both the dye and the fiber, effectively "carrying" the dye from the solution into the fiber. researchgate.net

Catalysis and Reaction Auxiliaries in Organic Synthesis

In the realm of organic synthesis, certain molecules can act as catalysts or auxiliaries to promote chemical reactions, particularly those driven by light. This section examines the potential of this compound and related benzoate compounds in such applications.

Exploration as a Photosensitization Catalyst or Auxiliary in Light-Driven Reactions

While direct research on "this compound" as a photosensitization catalyst is limited, the benzoyl group, a key feature of this compound, has been identified as a highly efficient photosensitizer. researchgate.netrsc.org Photosensitizers are compounds that absorb light and then transfer the energy to another molecule, thereby initiating a chemical reaction without being consumed in the process.

Recent studies have demonstrated that benzoyl groups can be used in combination with reagents like SelectFluor to enable the direct fluorination of unactivated C(sp3)-H bonds using visible light. researchgate.netrsc.org This is a significant advancement for late-stage functionalization in the development of pharmaceuticals and agrochemicals. researchgate.net

Benzoates have shown versatility, functioning both as photosensitizing catalysts for simpler substrates and as photosensitizing auxiliaries for more complex molecules. researchgate.netrsc.org As an auxiliary, the benzoyl group can be temporarily installed on a molecule to direct a reaction to a specific site and is then easily removed. rsc.org This approach has been shown to decrease reaction induction periods, increase kinetic reproducibility, and promote higher yields in shorter times, even on a multigram scale and under air. researchgate.net

The proposed mechanism for this photosensitization involves the benzoate group absorbing light energy and then interacting with the other reactants in an "assembly" to facilitate the desired transformation. researchgate.net Given that this compound possesses a benzoate structure, it is plausible that it could function as a photosensitizer in similar light-driven reactions. The electronic properties of the phenoxyethoxy substituent could potentially modulate its photophysical properties, influencing its efficiency as a photosensitizer. However, empirical studies are needed to confirm this potential.

Table 2: Investigated Applications of Benzoate Derivatives in Catalysis

| Application | Type of Benzoate | Reaction Type | Key Finding | Reference |

| Photosensitizing Catalyst | Methyl 4-fluorobenzoate | C(sp3)-H Fluorination | Serves as an effective photosensitizing catalyst for the fluorination of simple substrates. | rsc.org |

| Photosensitizing Auxiliary | 4-fluorobenzoyl group | C(sp3)-H Fluorination | Acts as a photosensitizing auxiliary for complex molecules, enabling regioselectivity. | rsc.org |

Future Research Directions and Emerging Areas

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes. For Phenyl 4-(2-phenoxyethoxy)benzoate, future research will undoubtedly focus on developing green chemistry approaches for its synthesis, moving away from traditional methods that may involve hazardous reagents and generate significant waste.

Conventional synthesis of similar phenyl benzoates often employs the Schotten-Baumann reaction, which can involve the use of corrosive benzoyl chloride and aqueous sodium hydroxide (B78521). researchgate.netscribd.comyoutube.comprepchem.com Green chemistry principles offer several avenues for improvement. wjpmr.com One promising direction is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. For instance, research on the synthesis of other aromatic ketones has shown the effectiveness of reusable catalysts like zeolites derived from industrial byproducts such as fly ash. researchgate.net Another green approach involves the use of less hazardous solvents or even solvent-free reaction conditions. wjpmr.comnih.gov The exploration of microwave-assisted synthesis could also lead to shorter reaction times and increased energy efficiency. wjpmr.com

Future research could explore enzyme-catalyzed esterification reactions, which are highly selective and operate under mild conditions. The use of biocatalysts would align with the principles of green chemistry by utilizing renewable resources and reducing the environmental impact of the synthesis process. mdpi.com The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, can also improve efficiency and reduce waste. researchgate.net

Key Future Research Thrusts in Green Synthesis:

| Research Direction | Rationale | Potential Impact |

| Heterogeneous Catalysis | Simplifies catalyst recovery and reuse, reducing waste. | More cost-effective and environmentally friendly production. |

| Solvent-Free/Alternative Solvents | Reduces the use of volatile organic compounds (VOCs). | Safer and more sustainable manufacturing processes. |

| Microwave-Assisted Synthesis | Accelerates reaction rates and improves energy efficiency. | Faster production cycles and lower energy consumption. |

| Biocatalysis | Utilizes renewable enzymes for highly selective transformations. | A highly sustainable and specific synthesis route. |

| One-Pot Synthesis | Combines multiple reaction steps to minimize waste and improve efficiency. | Streamlined and more economical production. |

Integration into Novel Hybrid Material Systems

The unique structure of this compound, with its combination of rigid phenyl rings and a flexible ether linkage, makes it an attractive candidate for incorporation into novel hybrid material systems. These systems combine the properties of different materials to achieve functionalities that are not possible with a single component.

One significant area of future research is the integration of this compound into polymer-based hybrid materials. Research on polyphosphazenes with side chains containing 2-(2-phenoxyethoxy)ethoxy groups, which are structurally very similar to the phenoxyethoxy moiety in this compound, has demonstrated that these side groups can influence the glass transition temperature and ionic conductivity of the polymer. nih.gov This suggests that incorporating this compound as a pendant group or as a plasticizer in polymers could be a way to tailor their thermal and mechanical properties. polymeradd.co.th For example, it could be used to create polymer-bound reagents for solid-phase synthesis. nih.gov

Another exciting frontier is the use of this compound or its derivatives as organic linkers in the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis. researchgate.netnih.govnorthwestern.edunih.govgoogle.com The benzoate (B1203000) portion of the molecule can coordinate with metal ions to form the framework structure. The phenoxyethoxy tail could then project into the pores of the MOF, modifying their chemical environment and influencing their adsorption properties. This could lead to the development of MOFs with tailored functionalities for specific applications.

Exploration of Advanced Functional Materials with this compound Core Structures

The inherent properties of the this compound core structure make it a promising building block for a new generation of advanced functional materials. A key area of exploration is in the field of liquid crystals. Phenyl benzoate derivatives are known to exhibit liquid crystalline properties, and their behavior is highly dependent on their molecular structure. ncats.iogoogle.comnih.gov The presence of the flexible phenoxyethoxy group in this compound could lead to the formation of novel liquid crystal phases with unique electro-optical properties. Future research will likely involve the synthesis and characterization of a series of derivatives with varying alkyl or alkoxy chain lengths to systematically study their liquid crystalline behavior.

Furthermore, the biological activity of phenyl benzoate derivatives is another emerging research area. Studies on other substituted phenyl benzoates have revealed potential applications as anticancer agents. nih.govrsc.org For instance, certain derivatives have shown the ability to induce apoptosis in cancer cells. This opens up the possibility of exploring this compound and its analogs as core structures for the development of new therapeutic agents.

The development of advanced functional materials could also extend to photoactive materials. The aromatic rings in the molecule suggest that it could be modified to create compounds with interesting photophysical properties, such as fluorescence or phosphorescence, for applications in sensing or imaging.

Application of Machine Learning and AI in Design and Property Prediction

The traditional approach to materials discovery, which relies on trial-and-error experimentation, is often time-consuming and expensive. The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process by enabling the rapid design and prediction of properties of new molecules.

In the context of this compound, ML models could be trained on existing data for similar compounds to predict the properties of novel derivatives. For example, quantitative structure-property relationship (QSPR) models could be developed to predict the liquid crystal transition temperatures, dielectric anisotropy, or even the biological activity of new analogs based on their molecular descriptors. This would allow researchers to screen a vast number of virtual compounds and prioritize the synthesis of those with the most promising properties.

AI could also be used to propose entirely new molecular structures based on the this compound core that are optimized for a specific application. By learning the complex relationships between molecular structure and material function, generative AI models could design novel liquid crystals with enhanced performance or potential drug candidates with improved efficacy. This in-silico design approach will significantly accelerate the discovery and development of new functional materials based on this versatile chemical scaffold.

Investigation of Synergistic Effects in Multi-component Systems

The performance of a material can often be enhanced by combining it with other components. Future research will likely focus on investigating the synergistic effects of this compound in multi-component systems.

In the context of liquid crystals, the addition of this compound to existing liquid crystal mixtures could lead to improved properties. For instance, it could be used to broaden the temperature range of a particular liquid crystal phase, lower the driving voltage of a display device, or enhance the solubility of other components. google.com Research on the effect of phenoxyethanol (B1677644) and sodium benzoate on the phase behavior of liquid crystal systems suggests that the phenoxyethoxy group can have a significant impact on intermolecular interactions. researchgate.net

Beyond liquid crystals, the compound's properties as a plasticizer and solvent suggest its potential for creating synergistic blends with polymers. polymeradd.co.th By carefully selecting the other components, it may be possible to create materials with enhanced flexibility, durability, or processability. The investigation of these synergistic effects will be crucial for unlocking the full potential of this compound in a wide range of applications.

Q & A

Q. What are the optimal synthetic routes for Phenyl 4-(2-phenoxyethoxy)benzoate?

- Methodological Answer : The synthesis typically involves two key steps:

Ether Formation : Introduce the 2-phenoxyethoxy group at the 4-position of benzoic acid via Williamson ether synthesis. For example, react 4-hydroxybenzoic acid with 2-phenoxyethyl bromide in the presence of a base (e.g., K₂CO₃) .

Esterification : Convert the carboxylic acid to the phenyl ester using coupling agents like DCC (dicyclohexylcarbodiimide) or via acid chloride intermediates. For instance, react 4-(2-phenoxyethoxy)benzoic acid with phenol under catalytic acidic conditions .

Key Considerations : Optimize reaction temperature (80–100°C for ether formation) and solvent polarity (e.g., DMF for esterification). Validate purity using HPLC or TLC .

Q. How can the molecular structure of this compound be characterized?

- Methodological Answer :

- X-ray Crystallography : Use SHELX or WinGX/ORTEP for single-crystal structure determination. Refine anisotropic displacement parameters and analyze dihedral angles between aromatic rings (e.g., ~73.6° for similar benzoates) .

- Spectroscopy : Confirm functional groups via FTIR (C=O stretch at ~1720 cm⁻¹, aromatic C-H at ~3050 cm⁻¹) and ¹H/¹³C NMR (e.g., ester protons at δ 4.2–4.5 ppm, aromatic protons at δ 6.8–7.8 ppm) .

- Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF (e.g., [M+H]⁺ peak at m/z 363.1) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer :

- Solubility : Test in organic solvents (e.g., DMSO, ethanol, chloroform) using gravimetric analysis. Polar aprotic solvents like DMSO typically show higher solubility due to ester and ether groups .

- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and acidic/basic conditions. Monitor via HPLC for hydrolysis products (e.g., free benzoic acid and phenol derivatives) .

Advanced Research Questions

Q. How can interactions between this compound and biological targets (e.g., enzymes) be experimentally evaluated?

- Methodological Answer :

- Enzyme Inhibition Assays : Use acetylcholinesterase (AChE) or lipoxygenase inhibition models. Measure IC₅₀ values via spectrophotometric methods (e.g., Ellman’s assay for AChE) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Simulate ligand-protein interactions using AutoDock Vina. Focus on π-π stacking between aromatic moieties and active-site residues .

Q. What computational strategies are effective for modeling the compound’s conformational behavior and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies and electrostatic potential surfaces .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to study aggregation or membrane permeability .

- Reactivity Predictions : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural analysis?

- Methodological Answer :

- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized values. Discrepancies >0.05 Å indicate potential refinement errors .

- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., C-H···O) to explain packing anomalies .

- Variable-Temperature NMR : Detect dynamic processes (e.g., hindered rotation) that may cause spectral broadening .

Q. What experimental designs assess structure-activity relationships (SAR) for pharmacological potential?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace phenoxyethoxy with trifluoromethyl groups) and compare bioactivity .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups for target binding .

- LogP Measurements : Determine partition coefficients (e.g., shake-flask method) to correlate lipophilicity with membrane permeability .

Q. What strategies improve yield and purity in multi-step syntheses of this compound?

- Methodological Answer :

- Stepwise Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) after each synthetic step .

- Catalyst Optimization : Screen Pd/C or enzyme-catalyzed esterification for greener synthesis .

- In-line Analytics : Implement FTIR or Raman probes for real-time reaction monitoring .

Q. How can the compound’s potential in drug delivery systems (e.g., nanoparticles) be evaluated?

- Methodological Answer :

- Encapsulation Efficiency : Prepare PLGA nanoparticles and quantify drug loading via UV-Vis spectroscopy .

- Release Kinetics : Conduct dialysis studies at physiological pH (7.4) and analyze data using Higuchi or Korsmeyer-Peppas models .

- Cytotoxicity Screening : Test against HEK-293 or HepG2 cells via MTT assay to ensure biocompatibility .

Q. How are reaction mechanisms (e.g., ester hydrolysis) analyzed using kinetic and spectroscopic methods?

- Methodological Answer :

- Kinetic Studies : Monitor pseudo-first-order rate constants (kobs) under varying pH (2–12) and temperatures (25–60°C) .

- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments, followed by GC-MS to track oxygen incorporation .

- In-situ FTIR : Detect intermediate acyloxy species during acid-catalyzed ester cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.